![molecular formula C12H13N3S B2511083 4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline CAS No. 23223-88-3](/img/structure/B2511083.png)
4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline
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Description
“4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline” is a chemical compound with the CAS Number: 23223-88-3 . Its molecular weight is 231.32 . It is used for research purposes.
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .
Molecular Structure Analysis
The molecular formula of “4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline” is C12H13N3S .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline” include a molecular weight of 231.32 . The compound is stored at room temperature .
Scientific Research Applications
Antitumor Activity
Thiazolo[3,2-a]pyrimidine derivatives, including “4-{5H,6H,7H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl}aniline”, have demonstrated high antitumor activity . They are promising scaffolds for the design of new anticancer drugs .
Antibacterial Activity
These compounds have also shown significant antibacterial activity . This makes them potential candidates for the development of new antibacterial agents.
Anti-inflammatory Activity
The anti-inflammatory activities of these compounds have been demonstrated . They could be used in the treatment of various inflammatory diseases.
Synthesis of Novel Derivatives
The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites . This is extremely necessary to optimize the interaction between the ligand and biological target .
Design of New Medicines
Apart from their huge synthetic potential, derivatives of thiazolo[3,2-a]pyrimidine, especially 2-substituted ones, are promising scaffolds for the design of new medicines .
Green Synthesis
The 2.5% V2O5/FAp exhibited excellent activity for the synthesis of novel [1,3,4]thiadiazolo[3,2-a]pyrimidines and benzo[4,5]thiazolo[3,2-a]pyrimidines . The one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes and active methylene compounds in ethanol solvent at room temperature gave an excellent yield of products (90–97%) in a swift reaction (25–30 min) . The advantages of this protocol are rapid synthesis, mild reaction conditions, green solvent, easy work-up, eco-friendliness, reusability of catalyst and no need for column chromatography .
properties
IUPAC Name |
4-(6,7-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3S/c13-10-4-2-9(3-5-10)11-8-16-12-14-6-1-7-15(11)12/h2-5,8H,1,6-7,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKHQYOYARXWQJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C2N(C1)C(=CS2)C3=CC=C(C=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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